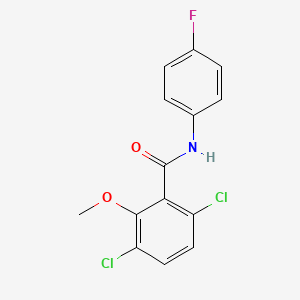

![molecular formula C20H24FN3O B5546739 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide is a compound of significant interest in the field of organic chemistry and pharmaceutical research. It's part of a broader class of compounds known for their potential biological activities.

Synthesis Analysis

The synthesis of related N-substituted phenyl compounds involves a multi-step process. The starting anilines react with 4-chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with piperazine derivatives in a polar aprotic medium. The synthesized compounds are then characterized using spectroscopic methods like 1H NMR, 13C NMR, and Infra-Red spectral data, alongside CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

The structure of related piperazine compounds is typically confirmed through spectroscopic methods and X-ray diffraction studies. These methods provide detailed insights into the molecular conformation, crystal system, space group, and intermolecular interactions which play a significant role in the compound's properties and reactivity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including hydroformylation and reductive amination, essential for creating complex pharmaceutical agents. Their chemical behavior is influenced by the functional groups present, particularly the fluorobenzyl and piperazinyl groups (Botteghi et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystallinity, are largely determined by their molecular structure. The presence of fluorine atoms and the piperazine ring influences their physical state and solubility in various solvents.

Chemical Properties Analysis

The presence of the fluorobenzyl and piperazinyl groups imparts unique chemical properties to these compounds. These include reactivity towards various organic transformations, potential biological activities, and interactions with biological targets, contributing to their significance in medicinal chemistry (Jimeno et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized for various applications. A notable study involves the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which were evaluated for their tyrosinase inhibition and melanin reduction potential. These compounds exhibited significant biological activity, with certain derivatives showing high inhibitory potential and minimal cytotoxicity, suggesting their potential in developing depigmentation drugs with fewer side effects (Raza et al., 2019).

Antimicrobial and Antifungal Activities

Derivatives of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide have been evaluated for their antimicrobial and antifungal activities. For instance, certain N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives demonstrated potential antimicrobial activity against various bacterial and fungal strains, highlighting their therapeutic potential in combating infectious diseases (Babu et al., 2015).

Anticonvulsant Properties

Another study synthesized N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, discovering compounds with significant anticonvulsant properties. Specifically, one compound showed notable efficacy in both maximal electroshock seizure and subcutaneous metrazol seizure tests, presenting a promising avenue for anticonvulsant drug development (Kamal et al., 2013).

Safety and Hazards

The safety and hazards associated with “N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide” are not fully known due to the limited availability of data. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Researchers are responsible for confirming the product’s identity and purity .

Eigenschaften

IUPAC Name |

N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c1-2-20(25)22-17-7-9-18(10-8-17)24-13-11-23(12-14-24)15-16-5-3-4-6-19(16)21/h3-10H,2,11-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOYAEPOLIHVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-propionamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)

![propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5546698.png)

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)